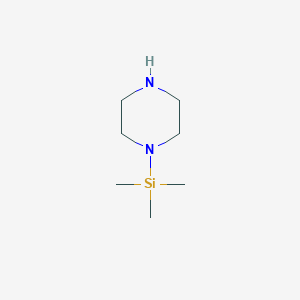

1-(Trimethylsilyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Trimethylsilyl)piperazine is an organic compound with the molecular formula C7H18N2Si . It is a derivative of piperazine, a six-membered ring with two nitrogen atoms .

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis

The molecular structure of 1-(Trimethylsilyl)piperazine consists of a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .Physical And Chemical Properties Analysis

1-(Trimethylsilyl)piperazine has a molecular weight of 158.317 Da . More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique

Chemical Vapor Deposition (CVD) Precursor

1-(Trimethylsilyl)piperazine is utilized as a novel precursor for the synthesis of silicon carbonitride films by CVD. Its thermal stability and vapor pressure characteristics are crucial for the deposition process . The compound undergoes transformation in plasma conditions, leading to the formation of SiCN (H) films with significant optical properties, which are valuable for various industrial applications .

Medicine

In the medical field, derivatives of piperazine, which include the trimethylsilyl group, are explored for their potential as antimicrobial polymers . These compounds have shown promise in targeting bacterial membranes and could lead to new treatments for infections .

Materials Science

The application of 1-(Trimethylsilyl)piperazine in materials science is primarily linked to its role in creating thin films and coatings . These materials are studied for their electrical, optical, and mechanical properties, which can be tailored for specific uses in new devices .

Environmental Science

While direct applications in environmental science are not explicitly detailed in the search results, the use of 1-(Trimethylsilyl)piperazine in creating coatings and films could have implications for environmental monitoring and protection technologies .

Analytical Chemistry

In analytical chemistry, the focus is on the characterization of materials . The properties of 1-(Trimethylsilyl)piperazine-derived films, such as refractive index and optical bandgap, are of interest for developing new analytical methods and sensors .

Pharmacology

The piperazine structure is significant in pharmacology, where it is incorporated into various drugs. The trimethylsilyl group could potentially be used to modify the solubility and reactivity of piperazine-containing compounds, leading to new pharmaceutical applications .

Organic Synthesis

Piperazine derivatives, including those with trimethylsilyl groups, are valuable in organic synthesis. They serve as building blocks for creating complex molecules, which can be used in drug development and other chemical synthesis processes .

Biochemistry

In biochemistry, the study of 1-(Trimethylsilyl)piperazine is less about direct applications and more about understanding its interaction with biological systems . This knowledge can inform the design of biomaterials and biologically active molecules .

Mécanisme D'action

Target of Action

1-(Trimethylsilyl)piperazine is a derivative of piperazine, a class of organic compounds that consists of a six-membered ring containing two opposing nitrogen atoms . Piperazine derivatives are often found in drugs or bioactive molecules due to their chemical reactivity, which facilitates their insertion into the molecule . The primary targets of piperazine derivatives are typically dependent on the therapeutic class of the drug in which they are used .

Mode of Action

For instance, some piperazine compounds mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Biochemical Pathways

Piperazine derivatives are known to affect various biochemical pathways depending on their specific structure and the therapeutic class of the drug in which they are used .

Pharmacokinetics

The piperazine moiety is often used in drugs to optimize the pharmacokinetic properties of the final molecule . Piperazine derivatives are known to impact the physicochemical properties of the final molecule, such as basicity and solubility, which positively affect pharmacokinetics .

Result of Action

It has been reported that 1,4-bis-n,n-(trimethylsilyl)piperazine can be used as a precursor for the synthesis of silicon carbonitride films by chemical vapor deposition (cvd) .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 1-(Trimethylsilyl)piperazine. For instance, the transformation of 1,4-Bis-N,N-(trimethylsilyl)piperazine in low-power plasma conditions was investigated, and it was shown that the compound undergoes destruction, accompanied by H and CH elimination and CN formation .

Orientations Futures

Propriétés

IUPAC Name |

trimethyl(piperazin-1-yl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2Si/c1-10(2,3)9-6-4-8-5-7-9/h8H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIIRNRRFVPFJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626286 |

Source

|

| Record name | 1-(Trimethylsilyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

540494-46-0 |

Source

|

| Record name | 1-(Trimethylsilyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.